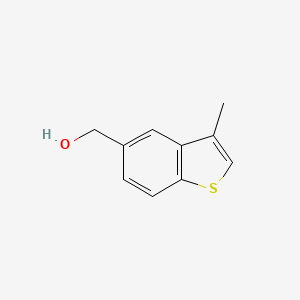

(3-Methyl-1-benzothiophen-5-yl)methanol

Vue d'ensemble

Description

(3-Methyl-1-benzothiophen-5-yl)methanol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Methyl-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Applications De Recherche Scientifique

Biological Activities

Research has highlighted several key biological activities associated with (3-Methyl-1-benzothiophen-5-yl)methanol:

- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer progression. This suggests its potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by modulating various biochemical pathways involved in tumor growth. Further research is needed to fully elucidate its mechanisms of action and efficacy against specific cancer types.

- Interactions with Biological Targets : The compound interacts with various enzymes and receptors, indicating a broad spectrum of potential pharmacological applications. Its ability to influence multiple biological pathways enhances its attractiveness as a therapeutic agent.

Synthesis Approaches

The synthesis of this compound typically involves several chemical transformations. Common methods include:

- Reactions involving benzothiophene derivatives , where modifications are made to introduce the hydroxymethyl group.

- Catalytic reductions that can enhance yield and purity, often employing palladium or other transition metals as catalysts .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals notable differences in biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Benzothiophene | Benzothiophene core | Antimicrobial properties |

| 3-Methylbenzothiazole | Methyl group on benzothiazole | Anticancer activity |

| 4-(Methylthio)-phenol | Methylthio group on phenol | Antioxidant properties |

| 2-(Hydroxymethyl)-benzothiazole | Hydroxymethyl substitution | Potential neuroprotective effects |

The specific combination of the benzothiophene structure with the hydroxymethyl group in this compound enhances its solubility and reactivity compared to these related compounds.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound effectively reduced COX-2 activity, suggesting its potential as an anti-inflammatory agent. Further animal studies are warranted to evaluate its therapeutic efficacy in vivo.

- Antitumor Activity : A study focusing on the anticancer properties revealed that derivatives of benzothiophene exhibited potent cytotoxic effects against various cancer cell lines. The incorporation of the hydroxymethyl group in this compound may enhance these effects, making it a candidate for further development as an antitumor agent .

- Microbial Inhibition : Investigations into related compounds have shown promising results against Mycobacterium tuberculosis, indicating that modifications similar to those in this compound could lead to new treatments for bacterial infections .

Mécanisme D'action

The mechanism of action of (3-Methyl-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methylbenzothiophene: A closely related compound with a similar structure but lacking the hydroxymethyl group.

5-Methylbenzo[b]thiophene: Another related compound with a methyl group at the 5-position instead of a hydroxymethyl group.

Uniqueness

(3-Methyl-1-benzothiophen-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications .

Propriétés

Formule moléculaire |

C10H10OS |

|---|---|

Poids moléculaire |

178.25 g/mol |

Nom IUPAC |

(3-methyl-1-benzothiophen-5-yl)methanol |

InChI |

InChI=1S/C10H10OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,11H,5H2,1H3 |

Clé InChI |

WCZCHYDUSKMFLI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CSC2=C1C=C(C=C2)CO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.